molecular formula C23H34N2OS B11336871 N-[2-(Azepan-1-YL)-2-(thiophen-2-YL)ethyl]adamantane-1-carboxamide

N-[2-(Azepan-1-YL)-2-(thiophen-2-YL)ethyl]adamantane-1-carboxamide

Cat. No.: B11336871
M. Wt: 386.6 g/mol
InChI Key: DHCXDGKSHZTKOB-UHFFFAOYSA-N
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Description

N-[2-(Azepan-1-YL)-2-(thiophen-2-YL)ethyl]adamantane-1-carboxamide is a complex organic compound that features a unique structure combining an adamantane core with azepane and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Azepan-1-YL)-2-(thiophen-2-YL)ethyl]adamantane-1-carboxamide typically involves multiple steps:

    Formation of the Adamantane Core: The adamantane core is synthesized through a series of cyclization reactions starting from simple hydrocarbons.

    Introduction of the Azepane Moiety: The azepane ring is introduced via nucleophilic substitution reactions, often using azepane derivatives.

    Attachment of the Thiophene Group: The thiophene group is attached through palladium-catalyzed cross-coupling reactions.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product under specific conditions, such as using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Azepan-1-YL)-2-(thiophen-2-YL)ethyl]adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The azepane ring can be reduced to form secondary amines.

    Substitution: The adamantane core can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) under basic conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Secondary amines.

    Substitution: Adamantane derivatives with various functional groups.

Scientific Research Applications

N-[2-(Azepan-1-YL)-2-(thiophen-2-YL)ethyl]adamantane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting neurological disorders.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-[2-(Azepan-1-YL)-2-(thiophen-2-YL)ethyl]adamantane-1-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors involved in neurological pathways.

    Pathways Involved: The compound could modulate signaling pathways related to neurotransmission, potentially leading to therapeutic effects in neurological disorders.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Azepan-1-YL-2,2,2-trichloro-ethyl)-4-methyl-benzamide: Similar in structure but with different functional groups.

    2-(Azepan-1-yl)ethyl methacrylate: Contains the azepane moiety but lacks the adamantane core.

    N-[2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl]naphthalene-2-sulfonamide: Similar in having both azepane and thiophene groups but with a different core structure.

Uniqueness

N-[2-(Azepan-1-YL)-2-(thiophen-2-YL)ethyl]adamantane-1-carboxamide is unique due to its combination of an adamantane core with azepane and thiophene moieties, which imparts distinct chemical and biological properties. This unique structure makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C23H34N2OS

Molecular Weight

386.6 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]adamantane-1-carboxamide

InChI

InChI=1S/C23H34N2OS/c26-22(23-13-17-10-18(14-23)12-19(11-17)15-23)24-16-20(21-6-5-9-27-21)25-7-3-1-2-4-8-25/h5-6,9,17-20H,1-4,7-8,10-16H2,(H,24,26)

InChI Key

DHCXDGKSHZTKOB-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(CNC(=O)C23CC4CC(C2)CC(C4)C3)C5=CC=CS5

Origin of Product

United States

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